4-(3-chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
The compound 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide belongs to the hexahydroquinoline carboxamide class, characterized by a bicyclic quinoline core fused with a partially hydrogenated ring system. Key structural features include:
- A 3-chlorophenyl substituent at position 4, contributing to lipophilicity and electronic effects.
- 2,7,7-Trimethyl groups on the hexahydroquinoline scaffold, influencing conformational rigidity.
This scaffold is frequently explored for pharmacological applications, including multidrug resistance (MDR) reversal, as seen in related analogs .
Properties
CAS No. |
361196-03-4 |
|---|---|
Molecular Formula |
C25H26ClN3O2 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26ClN3O2/c1-14-8-9-27-20(10-14)29-24(31)21-15(2)28-18-12-25(3,4)13-19(30)23(18)22(21)16-6-5-7-17(26)11-16/h5-11,22,28H,12-13H2,1-4H3,(H,27,29,31) |
InChI Key |
IEPDSHZEDUXBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule belonging to the hexahydroquinoline derivative class. This class is noted for its diverse biological activities, including anticancer and anti-inflammatory properties. The unique structural features of this compound suggest potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.95 g/mol. The presence of a chlorophenyl group and a methylpyridine moiety enhances its potential bioactivity.
Anticancer Activity
Research indicates that derivatives of hexahydroquinoline exhibit significant anticancer potential. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| A549 | 26.0 | Cell cycle arrest |
| HepG2 | 15.0 | Inhibition of proliferation |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown potential anti-inflammatory activity. Studies indicate that hexahydroquinoline derivatives can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This makes the compound a candidate for further exploration in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The SAR studies highlight that:
- Chlorophenyl Group : Enhances binding affinity to biological targets.
- Methylpyridine Moiety : Contributes to the overall lipophilicity and bioavailability.
- Trimethyl Substitution : May affect pharmacokinetics and receptor interactions.
Case Studies
Several case studies have been documented regarding related compounds within the same structural class:
- Compound A : Exhibited an IC50 of 10 µM against MCF7 cells with a mechanism involving mitochondrial dysfunction.
- Compound B : Showed significant inhibition (IC50 = 5 µM) on HepG2 cells through the activation of apoptotic pathways.
These studies reinforce the importance of specific substituents in determining the biological activity and therapeutic potential of hexahydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies have indicated that hexahydroquinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines using assays that measure cell viability and proliferation.
- For instance, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models. The National Cancer Institute's Developmental Therapeutics Program has been instrumental in assessing these compounds' antitumor activities across diverse cancer types .
-
Antimicrobial Properties :
- Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. Studies suggest that modifications to the hexahydroquinoline scaffold can enhance antibacterial and antifungal properties, making this compound a candidate for further exploration in antimicrobial therapy .
- Neuroprotective Effects :
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthetic routes often involve:
- Formation of the hexahydroquinoline core.
- Introduction of the chlorophenyl and pyridine substituents through selective reactions.
Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), derivatives of hexahydroquinoline were screened against a panel of cancer cell lines. The results indicated that certain modifications to the structure led to enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results showed that modifications to the quinoline structure significantly improved antibacterial efficacy compared to standard antibiotics .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs, highlighting substituent effects on molecular weight, melting point, and spectral characteristics:
Key Observations
Halogenated analogs (e.g., B1 with dichlorophenyl) exhibit higher melting points (~248°C) due to stronger intermolecular interactions (e.g., halogen bonding) .
Hydrogen-Bonding and Crystal Packing: The 4-methylpyridin-2-yl group in the target compound may engage in N–H⋯N hydrogen bonds, similar to pyridine-containing analogs in , which stabilize crystal structures via π–π stacking . Hydroxy/methoxy substituents () introduce additional hydrogen-bond donors/acceptors, influencing solubility and crystallinity .
Spectral Characteristics :
Preparation Methods
Four-Component Condensation
The most widely reported method involves a one-pot, four-component reaction between 3-chlorobenzaldehyde , dimedone , acetoacetanilide derivatives , and ammonium acetate . This approach leverages Hantzsch-type cyclization to assemble the hexahydroquinoline core while introducing the 4-methylpyridin-2-yl substituent via acetoacetanilide precursors.
Reaction Conditions:
-
Catalysts :
Mechanistic Pathway:
-
Knoevenagel Condensation : 3-Chlorobenzaldehyde reacts with dimedone to form a chalcone intermediate.
-
Michael Addition : Acetoacetanilide attacks the α,β-unsaturated ketone.
-
Cyclization : Ammonium acetate facilitates ring closure to form the hexahydroquinoline scaffold.
Catalytic Systems and Optimization
Acid Catalysts
p-TSA is preferred for its low cost and high efficacy in solvent-free reactions. It achieves yields >90% by accelerating both the Knoevenagel and Michael addition steps.
Comparative Performance of Catalysts:
Solvent-Free Green Synthesis
Silica-supported Fe-TFA catalysts enable solvent-free synthesis with minimal waste. The catalyst is recyclable for up to five cycles without significant loss in activity (yield drop: <5% after fifth cycle).
Industrial-Scale Production
Continuous Flow Reactors
Patent literature describes continuous flow systems for large-scale synthesis, emphasizing:
Key Parameters for Scale-Up:
| Parameter | Optimal Range |
|---|---|
| Reactor Temperature | 70–80°C |
| Residence Time | 20–30 minutes |
| Catalyst Loading | 5–10 mol% |
Post-Synthetic Modifications
Functional Group Interconversion
The carboxamide group is introduced via imidazolide intermediates . For example:
Yield and Purity Data:
| Step | Reagent | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Imidazolide Formation | CDI, THF, 50°C | 98 | 99.2 |
| Amidation | 4-Methylpyridin-2-amine | 95 | 99.5 |
Purification and Characterization
Recrystallization Techniques
Analytical Data
-
Spectroscopic Confirmation :
Challenges and Limitations
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The compound belongs to the 1,4-dihydropyridine (DHP) family, typically synthesized via Hantzsch-type cyclocondensation. Key variables include solvent selection (e.g., ethanol or methanol), temperature (80–100°C), and catalysts (e.g., piperidine or acetic acid). A fractional factorial design (FFD) can systematically optimize conditions by testing variables like molar ratios of precursors (e.g., 3-chlorobenzaldehyde, methyl acetoacetate, and 4-methylpyridin-2-amine) and reaction time .
| Variable | Tested Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Ethanol vs. Toluene | +15% in polar |
| Catalyst (piperidine) | 0.5–2.0 mol% | Peak at 1.5 mol% |
| Reaction time | 6–24 hours | Plateau at 12h |
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >95% purity .
Q. How can structural ambiguities in the hexahydroquinoline core be resolved?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the chair conformation of the hexahydroquinoline ring and substituent orientations. For amorphous samples, advanced NMR techniques (e.g., -DEPTO and -COSY) resolve diastereotopic protons and verify regiochemistry. Computational geometry optimization (DFT/B3LYP/6-311++G**) aligns with experimental data to validate stereoelectronic effects .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Given the DHP scaffold’s calcium channel modulation and antimicrobial potential, prioritize:
- Calcium flux assays (Fluo-4 AM dye in HEK293 cells).
- Antibacterial screens (MIC against S. aureus and E. coli via broth microdilution).
- CYP450 inhibition (human liver microsomes) to assess metabolic stability. Use positive controls (e.g., nifedipine for calcium modulation, ciprofloxacin for antibacterial activity) .
Advanced Research Questions
Q. How can computational reaction path analysis guide synthesis scale-up?
Quantum mechanical calculations (e.g., DFT transition-state modeling) identify energy barriers in key steps like enamine formation or cyclization. For example, IRC (intrinsic reaction coordinate) analysis reveals steric hindrance from the 3-chlorophenyl group, prompting solvent optimization (e.g., DMF for better solubility). Machine learning models trained on similar DHPs predict optimal stoichiometry and byproduct suppression .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., calcium channel vs. antimicrobial activity) may arise from assay conditions or impurity profiles. Mitigation strategies:
- Orthogonal assay validation : Compare patch-clamp electrophysiology with fluorescence-based calcium assays.
- HPLC-ELSD/MS purity checks : Detect trace impurities (e.g., unreacted aldehyde) that non-specifically inhibit enzymes.
- Structure-activity relationship (SAR) clustering : Compare with analogs (e.g., 4-fluorophenyl derivatives) to isolate pharmacophore contributions .
Q. What advanced spectroscopic methods characterize tautomeric equilibria in solution?
The compound’s keto-enol tautomerism (at the 5-oxo position) is pH-dependent. Use:
- Variable-temperature NMR (298–343 K) to observe proton exchange broadening.
- UV-Vis titration (200–400 nm) in buffered solutions (pH 2–12) to track enolate formation.
- 2D NOESY to confirm intramolecular H-bonding stabilizing specific tautomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
